molecular formula C17H14FNO B2812007 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline CAS No. 861206-47-5

3-[(4-Fluorophenyl)methoxy]-2-methylquinoline

Cat. No.: B2812007
CAS No.: 861206-47-5
M. Wt: 267.303
InChI Key: UCKMAYAEGOOXBZ-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methoxy]-2-methylquinoline is a quinoline derivative featuring a 2-methyl substituent on the quinoline core and a 4-fluorobenzyloxy group at the 3-position. This structural motif is significant in medicinal chemistry due to quinoline’s inherent bioactivity, including antimicrobial, anticancer, and central nervous system (CNS) targeting properties. The fluorine atom at the para position of the benzyloxy group enhances lipophilicity and metabolic stability, while the methyl group at the 2-position may influence steric interactions and binding affinity .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKMAYAEGOOXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline typically involves the reaction of 2-methylquinoline with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-[(4-Fluorophenyl)methoxy]-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs and their physicochemical parameters are compared below:

Compound Name Substituents (Positions) Molecular Weight cLogP TPSA (Ų) Key Features
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline 2-CH₃, 3-OCH₂(4-F-C₆H₄) 281.3 3.82* 29.5 Enhanced lipophilicity (fluorine), moderate polarity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-(4-Cl-C₆H₄), 3-CH₃, 4-(3,4-(OCH₃)₂-C₆H₃), 6-OCH₃ 433.9 6.59 65.5 High lipophilicity, multiple methoxy groups; violates Lipinski’s RO5
6-Methoxy-2-methyl-4-((4-(trifluoromethyl)benzyl)oxy)quinoline 2-CH₃, 4-OCH₂(4-CF₃-C₆H₄), 6-OCH₃ 377.3 4.95* 52.4 Strong electron-withdrawing CF₃ group; improved metabolic resistance
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol 3-CH₂OH, 4-(4-F-C₆H₄), 2-cyclopropyl 309.3 3.45 41.9 Hydroxyl group increases polarity; cyclopropyl enhances steric resistance
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 2-(4-Cl-C₆H₄), 3-S-(4-OCH₃-C₆H₄), 4-COOH 421.9 4.10 93.7 Sulfanyl and carboxylic acid groups increase hydrogen-bonding potential

*Estimated using Molinspiration Cheminformatics software.

Key Observations:

  • Lipophilicity (LogP): The 4-fluorobenzyloxy group in this compound provides moderate lipophilicity (cLogP ~3.82), balancing membrane permeability and solubility. Compounds with trifluoromethyl (cLogP 4.95) or multiple methoxy groups (cLogP 6.59) exhibit higher lipophilicity, which may compromise oral bioavailability but enhance CNS penetration .
  • Polar Surface Area (TPSA): Lower TPSA values (e.g., 29.5 Ų for the target compound) correlate with improved blood-brain barrier permeability, as seen in CNS-active agents. Derivatives with hydroxyl or carboxylic acid groups (TPSA >40 Ų) are more suitable for peripheral targets .

Biological Activity

3-[(4-Fluorophenyl)methoxy]-2-methylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H14FNO
  • Molecular Weight: 255.29 g/mol

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activity. A study on similar compounds demonstrated that modifications on the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups showed improved potency against breast cancer cells (MCF-7) and colon cancer cells (HT29) .

Table 1: Cytotoxic Activity of Quinoline Derivatives

CompoundCell LineGI50 (μM)
This compoundMCF-7TBD
Quinoline Derivative AMDA-MB-4685.0
Quinoline Derivative BHT2910.0

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. The compound's ability to inhibit bacterial growth was tested against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis.

Case Study: Antimicrobial Efficacy
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against E. coli, suggesting a moderate antibacterial effect .

The biological activity of this compound is attributed to its structural features, which facilitate interaction with biological targets. The compound likely acts by:

  • Inhibiting Enzyme Activity: Binding to active sites of enzymes involved in cancer cell proliferation.
  • Modulating Receptor Functions: Interacting with specific receptors that regulate cellular pathways related to inflammation and cancer progression.

Pharmacokinetics and Toxicity

Preliminary studies have explored the pharmacokinetic profile of this compound, indicating favorable absorption and distribution characteristics. However, detailed toxicity studies are necessary to ascertain safety profiles before clinical applications can be considered.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityToxicity Level
This compoundModerateModerateTBD
Pyrazolo[3,4-d]pyrimidineHighLowLow
Isoflavone DerivativeHighModerateModerate

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